

Application Notes & Protocols: Analytical Standards for Carpachromene

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Compound of Interest

Compound Name: *Carpachromene*

CAS No.: 57498-96-1

Cat. No.: B104496

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards, methodologies, and biological applications of **Carpachromene**. Given the current absence of a commercially available certified analytical standard, this document outlines protocols for the characterization and application of an in-house reference standard.

Introduction to Carpachromene

Carpachromene is a naturally occurring flavonoid found in plants such as *Ficus benghalensis* and *Maclura pomifera*.^{[1][2]} It has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated its potential as an anti-inflammatory agent, an α -glucosidase inhibitor, and a cytotoxic agent against various cancer cell lines.^{[3][4][5]} Notably, **Carpachromene** has been shown to ameliorate insulin resistance in cellular models by modulating key signaling pathways.^{[2][6][7][8]}

Physicochemical Properties

A well-characterized reference standard is essential for accurate and reproducible research. The fundamental properties of **Carpachromene** are summarized below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₆ O ₅	PubChem[1]
Molecular Weight	336.3 g/mol	PubChem[1]
IUPAC Name	5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one	PubChem[1]
CAS Number	57498-96-1	PubChem[1]
Class	Flavonoid	PubChem[1]

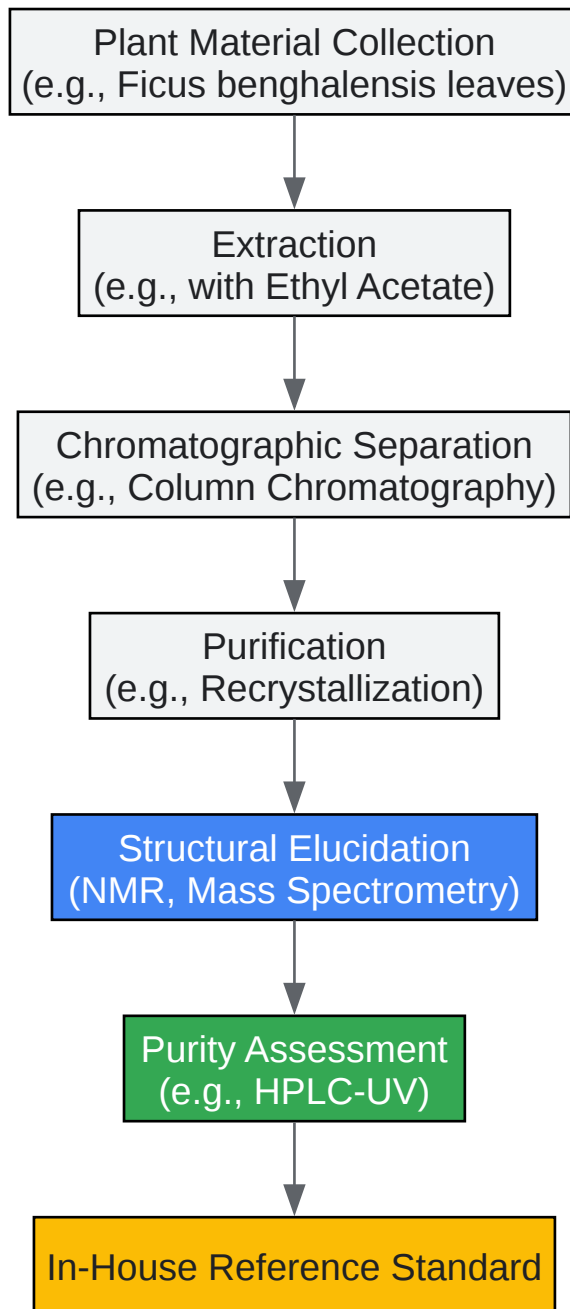
Experimental Protocols

The following protocols are adapted from published research and provide a framework for working with **Carpachromene** in a laboratory setting.

This protocol describes a general workflow for isolating and verifying the identity of **Carpachromene** from a natural source, such as *Ficus benghalensis* leaves, to establish an in-house reference standard.[2][9]

Workflow for **Carpachromene** Isolation and Characterization

Workflow for Carpachromene Isolation and Characterization



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Caption: Isolation and characterization workflow for **Carpachromene**.

Methodology:

- Extraction: Fresh leaves of Ficus benghalensis are extracted with a suitable solvent like ethyl acetate.[2][9]

- **Fractionation:** The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.
- **Purification:** Fractions containing **Carpachromene** are pooled and further purified, for example, by recrystallization, to obtain the pure compound.
- **Structural Identification:** The identity of the isolated compound is confirmed using spectroscopic methods:
 - $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$: To determine the chemical structure.[2][9]
 - **Mass Spectrometry (MS):** To confirm the molecular weight.
- **Purity Analysis:** The purity of the isolated **Carpachromene** should be determined using a high-performance liquid chromatography (HPLC) system with UV detection. A purity of $\geq 95\%$ is recommended for use as a reference standard in biological assays.

Prior to conducting functional assays, it is crucial to determine the cytotoxic profile of **Carpachromene** on the cell line of interest (e.g., HepG2) to establish non-toxic working concentrations.[2][6]

Methodology:

- **Cell Seeding:** Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Treatment:** Treat the cells with a range of **Carpachromene** concentrations (e.g., 0.4, 1.6, 6.3, 10, 20, 25, 100 $\mu\text{g/mL}$) for a specified duration (e.g., 48 hours).[2]
- **Viability Assessment:** Use a standard cell viability reagent (e.g., MTT, XTT, or PrestoBlue™) according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance or fluorescence using a plate reader. Calculate cell viability as a percentage relative to the untreated control cells.

Quantitative Data: Effect of **Carpachromene** on HepG2 Cell Viability

The following table summarizes the effect of various concentrations of **Carpachromene** on the viability of insulin-resistant HepG2 (HepG2/IRM) cells after 48 hours of treatment.^[2]

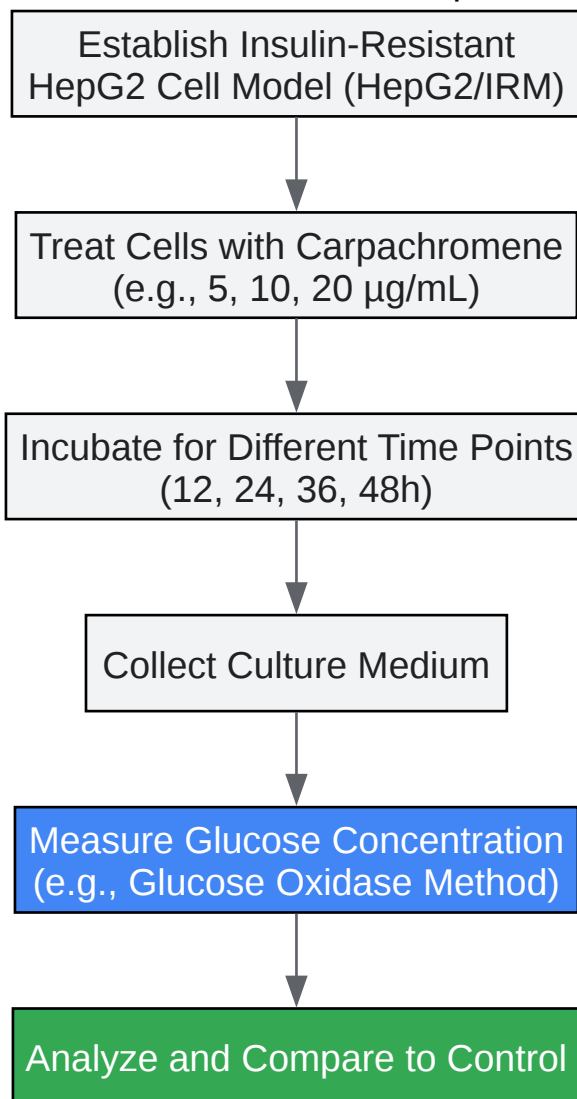
Carpachromene Conc. (µg/mL)	Mean Cell Viability (%)	Standard Deviation (±)
0 (Control)	100	-
6.3	95.46	2.57
10	94.18	1.91
20	92.19	1.82
25	85.43	4.01
100	65.58	2.67

Based on these results, concentrations of 5, 10, and 20 µg/mL were selected for further functional assays as they maintained over 90% cell viability.^{[2][6]}

This assay measures the effect of **Carpachromene** on glucose uptake by insulin-resistant liver cells.

Workflow for Glucose Consumption Assay

Workflow for Glucose Consumption Assay



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Caption: Workflow for measuring glucose consumption in vitro.

Methodology:

- Induce Insulin Resistance: Culture HepG2 cells in a high-insulin environment (e.g., 0.005 µM insulin for 24 hours) to establish an insulin-resistant model (HepG2/IRM).[2]
- Treatment: Replace the medium with fresh medium containing different concentrations of **Carpachromene** (e.g., 5, 10, 20 µg/mL).

- Incubation: Incubate the cells for various time points (e.g., 12, 24, 36, and 48 hours).[2]
- Sample Collection: At each time point, collect an aliquot of the cell culture medium.
- Glucose Measurement: Determine the glucose concentration in the collected medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric assay).
- Data Analysis: Compare the glucose concentrations in the media of treated cells to that of untreated cells. A lower glucose concentration in the medium indicates higher consumption by the cells.

Quantitative Data: Effect of **Carpachromene** on Glucose Concentration in Media

The table below shows the decrease in glucose concentration in the culture media of HepG2/IRM cells after treatment with **Carpachromene** for 48 hours, indicating increased glucose uptake.[2]

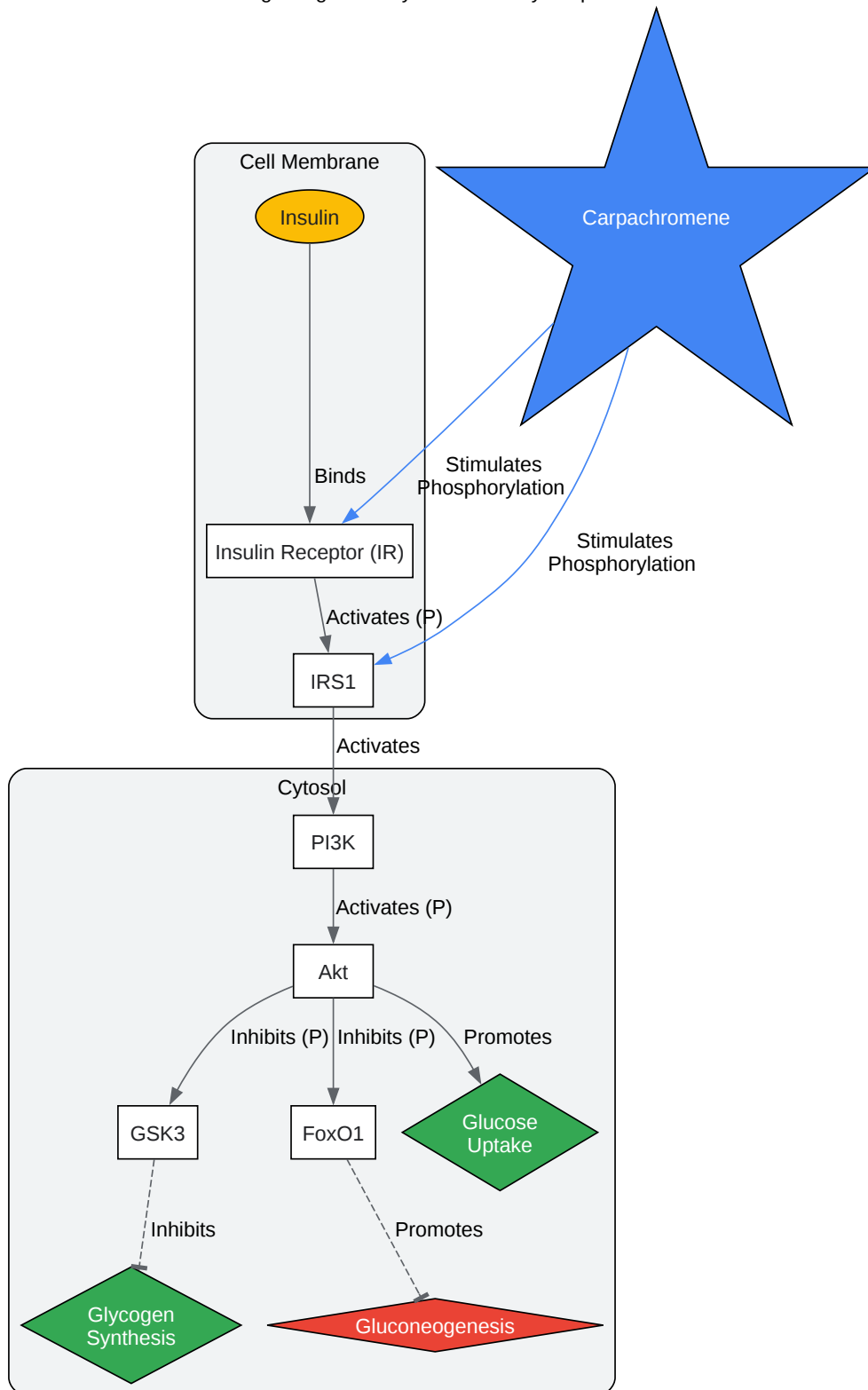
Treatment	Concentration (µg/mL)	Glucose Concentration (mmol/L) after 48h	Standard Deviation (±)
Untreated Control	-	~8.5 (baseline)	-
Carpachromene	5	2.04	0.18
Carpachromene	10	1.58	0.14
Carpachromene	20	1.07	0.18

Biological Activity and Signaling Pathway

Carpachromene has been shown to improve insulin sensitivity in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[2][6][8] This pathway is central to glucose metabolism.

Insulin Signaling Pathway Modulated by **Carpachromene**

Insulin Signaling Pathway Modulated by Carpachromene



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Caption: **Carpachromene** enhances insulin signaling.

Mechanism of Action:

- Receptor Activation: **Carpachromene** promotes the phosphorylation and activation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1).[6]
- PI3K/Akt Pathway: This activation triggers the downstream PI3K/Akt signaling cascade.[8]
- Metabolic Effects: Activated Akt leads to several beneficial metabolic outcomes:
 - Increased Glucose Uptake: By promoting the translocation of glucose transporters (like GLUT4) to the cell surface.
 - Increased Glycogen Synthesis: By inhibiting Glycogen Synthase Kinase 3 (GSK3).[6][8]
 - Decreased Gluconeogenesis: By inhibiting the transcription factor FoxO1, which reduces the production of new glucose in the liver.[6][8]

The protocols and data presented here provide a foundational resource for researchers engaged in the study of **Carpachromene**. Adherence to rigorous characterization and standardized biological assays will ensure the generation of high-quality, reproducible data in the development of novel therapeutics.

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